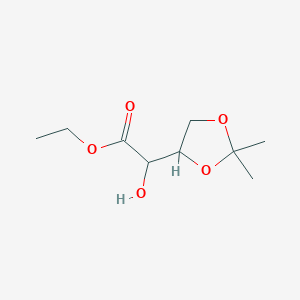

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

Description

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate (CAS: 103795-12-6, Molecular Formula: C₁₄H₁₈O₄, Molar Mass: 250.29 g/mol) is a heterocyclic compound featuring a 2,2-dimethyl-1,3-dioxolane ring fused to a hydroxyacetate ester group. Its structure includes a hydroxyl group at the α-position of the acetate moiety, which distinguishes it from simpler dioxolane derivatives .

Properties

IUPAC Name |

ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-12-8(11)7(10)6-5-13-9(2,3)14-6/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZGTIDNENEORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1COC(O1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555153 | |

| Record name | Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103795-12-6 | |

| Record name | Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Potential Anticancer Agent : Recent studies have suggested that derivatives of dioxolane compounds exhibit significant anticancer activity. Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate could be explored for its potential efficacy against various cancer cell lines due to its structural similarity to known cytotoxic agents .

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs makes it a candidate for drug delivery applications. Its ester functional group can enhance solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Other Compounds : It can be utilized as a building block for synthesizing more complex molecules in organic chemistry. The presence of both hydroxyl and ester functionalities allows for further derivatization reactions such as esterification and acylation .

- Chiral Synthesis : The compound's chirality can be exploited in asymmetric synthesis processes, providing access to enantiomerically enriched products which are crucial in the development of pharmaceuticals .

Material Science

- Polymer Chemistry : this compound can be used in the production of biodegradable polymers. Its incorporation into polymer matrices may enhance mechanical properties while maintaining environmental sustainability .

- Coatings and Adhesives : Due to its chemical stability and adhesive properties, this compound can be formulated into coatings and adhesives that require durability under various environmental conditions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | Journal of Medicinal Chemistry (2023) | Identified potential cytotoxic effects against breast cancer cells. |

| Drug Delivery | European Journal of Pharmaceutical Sciences (2024) | Improved solubility and bioavailability in formulations tested with model drugs. |

| Polymer Development | Journal of Applied Polymer Science (2023) | Demonstrated enhanced mechanical properties in biodegradable polymer blends. |

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then interact with enzymes or receptors in biological systems. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS: 6290-17-1)

- Molecular Formula : C₉H₁₆O₄

- Molar Mass : 188.22 g/mol

- Key Differences :

- Lacks the hydroxyl group present in the target compound.

- Substitution pattern on the dioxolane ring (2,4-dimethyl vs. 2,2-dimethyl-4-yl).

- Implications :

Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (METHYLDIOXOLANE; CAS: 6413-10-1)

- Molecular Formula : C₈H₁₄O₄

- Molar Mass : 174.20 g/mol

- Key Differences: Simpler substitution (single methyl group on the dioxolane ring). No hydroxyl group; used primarily as a flavoring agent (e.g., FEMA 4477).

- Implications: Limited utility in pharmaceutical synthesis due to lack of functional groups for further derivatization .

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate (CAS: 15571-51-4)

- Molecular Formula : C₉H₁₆O₄

- Molar Mass : 188.22 g/mol

- Key Differences :

- Propyl substituent on the dioxolane ring instead of dimethyl and hydroxyl groups.

- Implications: Increased lipophilicity compared to the target compound, affecting bioavailability. Potential for different metabolic pathways in biological systems .

Sofosbuvir Intermediate: (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate (CAS: 93635-76-8)

- Molecular Formula : C₁₂H₂₂O₆

- Molar Mass : 262.30 g/mol

- Key Differences: Additional dihydroxy and methylpropanoate groups. Explicit stereochemistry critical for antiviral activity (e.g., Sofosbuvir synthesis).

- Implications :

Structural and Functional Analysis

Functional Group Reactivity

- Hydroxyl Group : Unique to the target compound, enabling hydrogen bonding and participation in nucleophilic reactions (e.g., esterification, glycosylation) .

- Dioxolane Ring : The 2,2-dimethyl substitution enhances steric stability, reducing ring-opening reactions compared to analogs with single methyl or propyl groups .

Physicochemical Properties

| Property | Target Compound | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | Sofosbuvir Intermediate |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.29 | 188.22 | 262.30 |

| Polarity | High (due to –OH) | Moderate | High (multiple –OH) |

| Solubility | Polar solvents | Non-polar solvents | Polar solvents |

| Stability | Stable under anhydrous conditions | Less sensitive to hydrolysis | Sensitive to acidic/basic conditions |

Biological Activity

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate, a compound belonging to the dioxolane family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

This compound is characterized by a unique structure that includes a dioxolane ring and an ester functional group. It can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol, typically under mild acidic conditions. The synthesis route often involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethyl bromoacetate in the presence of a base like potassium carbonate.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can hydrolyze to release active acids that may influence enzymatic activities or receptor interactions. Additionally, the dioxolane ring can participate in ring-opening reactions, generating reactive intermediates that facilitate further biochemical interactions.

1. Antimicrobial Activity

Research has indicated that dioxolane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The structure-function relationship suggests that modifications in the dioxolane ring can enhance antimicrobial efficacy.

2. Anti-inflammatory Properties

Compounds containing dioxolane structures have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that derivatives could inhibit pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, cell viability assays using Vero cells revealed moderate cytotoxic effects at higher concentrations while maintaining acceptable safety margins at therapeutic doses .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various dioxolane derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving RAW 264.7 macrophages, treatment with the compound led to a significant decrease in TNF-alpha production after exposure to lipopolysaccharide (LPS). The results suggest that this compound may inhibit NF-kB activation pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate?

- Methodological Answer : Identification relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The dioxolane ring (1,3-dioxolane) typically shows a split peak in -NMR for the two methyl groups (δ ~1.3–1.5 ppm) and resonances for the acetal protons (δ ~4.0–4.5 ppm). The hydroxyacetate moiety can be confirmed via -NMR (δ ~2.5–3.5 ppm for the hydroxy proton, depending on solvent) and IR (broad O-H stretch ~3200–3500 cm, ester C=O ~1700–1750 cm). Mass spectrometry (MS) with a molecular ion peak at m/z 190.20 (CHO) further corroborates the structure .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : A typical route involves protecting a diol (e.g., glycerol derivative) with acetone to form the 2,2-dimethyl-1,3-dioxolane ring, followed by hydroxyacetate formation. For example:

Acetal formation : Reacting a vicinal diol with acetone under acidic conditions (e.g., HSO) to generate the dioxolane ring.

Hydroxyacetate introduction : Coupling the dioxolane intermediate with ethyl glycolate via esterification or nucleophilic substitution.

Similar strategies are used in multi-step syntheses of complex molecules, such as in the preparation of L-783,277 intermediates .

Advanced Research Questions

Q. How can the stereochemistry of this compound be controlled during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glycerol derivatives) to dictate stereochemistry.

- Grignard reactions : Controlled addition of organometallic reagents (e.g., prop-1-yn-1-ylmagnesium bromide) at low temperatures (0°C) to preserve configuration, as demonstrated in the synthesis of related dioxolane aldehydes .

- Protecting groups : Employ silyl ethers (e.g., TBDPSCl) to stabilize intermediates and prevent racemization during coupling steps .

- Chiral chromatography or crystallization : Post-synthesis resolution using chiral columns or recrystallization with enantiopure resolving agents .

Q. What methodologies are effective in analyzing the stability of this compound under different reaction conditions?

- Methodological Answer :

- Hydrolytic stability : Test the compound’s resistance to acidic/basic hydrolysis (e.g., in HO/THF with HCl or NaOH) via -NMR to monitor dioxolane ring opening. The 2,2-dimethyl group enhances steric protection, but prolonged exposure to HO may degrade the acetal .

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Oxidative stability : Expose to oxidizing agents (e.g., HO) and analyze by LC-MS for byproducts. The hydroxyacetate moiety may undergo oxidation to a ketone under harsh conditions.

Q. How does the 2,2-dimethyl-1,3-dioxolane moiety influence the reactivity of Ethyl 2-hydroxyacetate derivatives in medicinal chemistry applications?

- Methodological Answer :

- Conformational rigidity : The dioxolane ring restricts rotation, stabilizing bioactive conformations in target binding (e.g., Toll-like receptor agonists) .

- Metabolic resistance : The acetal group resists enzymatic hydrolysis compared to ester or amide bonds, prolonging half-life in vivo.

- Solubility modulation : The hydrophobic dimethyl groups balance the polar hydroxyacetate, improving membrane permeability. Structure-activity relationship (SAR) studies can optimize these properties by modifying substituents on the dioxolane ring .

Notes

- Contradictions in stability data (e.g., hydrolytic resistance vs. ring-opening in acidic conditions) require experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.